molecular formula C12H19N3O3 B14891200 n-(Tert-butyl)-1-(2-methoxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

n-(Tert-butyl)-1-(2-methoxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B14891200
M. Wt: 253.30 g/mol
InChI Key: XWKCWVXHRKGVPC-UHFFFAOYSA-N
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Description

n-(Tert-butyl)-1-(2-methoxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound with a unique structure that includes a pyridazine ring, a tert-butyl group, and a methoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(Tert-butyl)-1-(2-methoxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of tert-butyl carbamate with 2-methoxyethylamine to form an intermediate, which is then further reacted with other reagents to form the final product . The reaction conditions often include the use of solvents such as methylene chloride or chloroform and may require catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

n-(Tert-butyl)-1-(2-methoxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired product, but typically involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives of the original compound.

Scientific Research Applications

n-(Tert-butyl)-1-(2-methoxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazine derivatives and compounds with tert-butyl and methoxyethyl groups. Examples include n-tert-butyl-2-methoxyethylamine and n-tert-butyl-2-[(2-methoxyethyl)amino]acetamide .

Uniqueness

What sets n-(Tert-butyl)-1-(2-methoxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide apart is its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in applications where these properties are required.

Properties

Molecular Formula

C12H19N3O3

Molecular Weight

253.30 g/mol

IUPAC Name

N-tert-butyl-1-(2-methoxyethyl)-6-oxopyridazine-3-carboxamide

InChI

InChI=1S/C12H19N3O3/c1-12(2,3)13-11(17)9-5-6-10(16)15(14-9)7-8-18-4/h5-6H,7-8H2,1-4H3,(H,13,17)

InChI Key

XWKCWVXHRKGVPC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1=NN(C(=O)C=C1)CCOC

Origin of Product

United States

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